molecular formula C12H10BrNO4 B8269128 2,5-Dioxopyrrolidin-1-yl 3-bromo-5-methylbenzoate

2,5-Dioxopyrrolidin-1-yl 3-bromo-5-methylbenzoate

Cat. No.: B8269128
M. Wt: 312.12 g/mol
InChI Key: WGVPWRDZPXREBJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-bromo-5-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO4/c1-7-4-8(6-9(13)5-7)12(17)18-14-10(15)2-3-11(14)16/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVPWRDZPXREBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-bromo-5-methylbenzoate typically involves the esterification of 3-bromo-5-methylbenzoic acid with 2,5-dioxopyrrolidin-1-yl. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Types of Reactions:

    Substitution Reactions: The bromine atom in the 3-bromo-5-methylbenzoate moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the pyrrolidine-2,5-dione ring.

    Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.

Major Products Formed:

  • Substituted benzoates
  • Oxidized or reduced derivatives of the pyrrolidine-2,5-dione ring
  • Hydrolyzed products including 3-bromo-5-methylbenzoic acid and 2,5-dioxopyrrolidin-1-ol

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 3-bromo-5-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-bromo-5-methylbenzoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or modulating receptor activity. The pyrrolidine-2,5-dione ring is known to interact with calcium channels, which can influence cellular signaling pathways . Additionally, the compound’s ability to undergo nucleophilic substitution allows it to form covalent bonds with target proteins, thereby altering their function.

Comparison with Similar Compounds

    2,5-Dioxopyrrolidin-1-yl 3-chloro-5-methylbenzoate: Similar structure with a chlorine atom instead of bromine.

    2,5-Dioxopyrrolidin-1-yl 3-fluoro-5-methylbenzoate: Similar structure with a fluorine atom instead of bromine.

    2,5-Dioxopyrrolidin-1-yl 3-iodo-5-methylbenzoate: Similar structure with an iodine atom instead of bromine.

Uniqueness: 2,5-Dioxopyrrolidin-1-yl 3-bromo-5-methylbenzoate is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom’s size and electronegativity can affect the compound’s pharmacokinetic properties and its ability to penetrate biological membranes.

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